molecular formula C10H12O2 B1392476 2-Ethoxy-3-methyl-benzaldehyde CAS No. 532965-62-1

2-Ethoxy-3-methyl-benzaldehyde

Cat. No. B1392476
M. Wt: 164.2 g/mol
InChI Key: UQPRTBWIRGBPGV-UHFFFAOYSA-N
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Description

“2-Ethoxy-3-methyl-benzaldehyde” is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which is widely used in organic synthesis .


Synthesis Analysis

The synthesis of “2-Ethoxy-3-methyl-benzaldehyde” can be achieved through various methods. One such method involves the reaction of salicylaldehyde and an amine in a solvent like ethanol or methylbenzene . Another method involves the reduction of aldehydes and ketones using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-3-methyl-benzaldehyde” consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a formyl group . The exact 3D structure can be viewed using computational chemistry tools .


Chemical Reactions Analysis

The chemical reactions involving “2-Ethoxy-3-methyl-benzaldehyde” can be quite diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo reduction reactions to form alcohols .


Physical And Chemical Properties Analysis

“2-Ethoxy-3-methyl-benzaldehyde” is a solid at room temperature with a molecular weight of 180.20000 . It has a density of 1.11 g/mL at 25 °C and a boiling point of 140 °C at 15 mm Hg .

Scientific Research Applications

    Vibrational Dynamics Study

    • Field : Materials Science
    • Application : The dynamics of similar compounds (2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde) in the solid state are assessed through INS spectroscopy combined with periodic DFT calculations .
    • Methods : The study uses inelastic neutron scattering (INS) spectra with periodic density functional (DFT) calculations . Several spectral features in the INS spectra are unambiguously assigned and torsional potential barriers for the methyl groups are derived from experimental frequencies .
    • Results : The intramolecular nature of the potential energy barrier for methyl rotation about O–CH3 bonds compares with the one reported for torsion about saturated C–CH3 bonds .

    Catalytic Hydrogenation

    • Field : Chemical Engineering
    • Application : The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate .
    • Methods : A series of MnOx/γ-Al2O3 catalysts were meticulously prepared using the precipitation-impregnation method . These catalysts featured supports calcined at various temperatures and distinct manganese active components .
    • Results : The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18 .

    Synthesis of Bioactive Compounds

    • Field : Organic and Medicinal Chemistry
    • Application : 3-hydroxy-2-aryl acrylate, a compound similar to 2-Ethoxy-3-methyl-benzaldehyde, is a vital precursor in the synthesis of natural products and in the development of essential drugs .
    • Methods : Different approaches for preparing 3-hydroxy-2-aryl acrylate are outlined in the literature .
    • Results : This scaffold acts as a fascinating building block of many bioactive compounds .

    Nonlinear Optical Applications

    • Field : Materials Science
    • Application : 4-hydroxy-3-methoxybenzaldehyde nicotinamide organic co-crystal has been studied for third harmonic nonlinear optical applications .
    • Methods : The co-crystal was grown by slow evaporation technique and subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
    • Results : The polarizability and first-order hyperpolarizability of the molecule were obtained .

    Investigation of Neuroinflammatory Diseases

    • Field : Biomedical Research
    • Application : 3-Ethoxy-4-methoxybenzaldehyde may be used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .
    • Methods : The specific methods of synthesis and application are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Substituted Benzaldehydes
    • Field : Organic Chemistry
    • Application : A two-step, one-pot procedure for the synthesis of functionalized (benz)aldehydes is presented . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
    • Methods : The synthesis involves a reduction/cross-coupling procedure . The reaction conditions include Weinreb amide in toluene at 0°C, DIBAL-H added dropwise over 5 min .
    • Results : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Safety And Hazards

“2-Ethoxy-3-methyl-benzaldehyde” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .

properties

IUPAC Name

2-ethoxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-12-10-8(2)5-4-6-9(10)7-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPRTBWIRGBPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methyl-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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